
5-(Piperazine-1-carbonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazine-1-carbonyl)pyrimidine (CAS: 1017788-65-6) is a heterocyclic compound with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . Its structure consists of a pyrimidine ring linked to a piperazine moiety via a carbonyl group. This compound has gained attention in medicinal chemistry due to its role as a precursor or pharmacophore in drug discovery, particularly in the development of eukaryotic initiation factor 4A3 (eIF4A3)-selective inhibitors . Derivatives of this scaffold exhibit improved pharmacokinetic profiles, including oral bioavailability and antitumor efficacy, as demonstrated in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazine-1-carbonyl)pyrimidine typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazine-1-carbonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Organic Synthesis
5-(Piperazine-1-carbonyl)pyrimidine serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows for the formation of substituted pyrimidine derivatives, which are vital in developing new compounds with enhanced properties. For example, it can undergo oxidation and reduction reactions to yield N-oxides and amines, respectively, thereby expanding the diversity of pyrimidine derivatives available for further research.
Biological Applications
Enzyme Inhibition and Receptor Binding
In biological research, this compound is utilized to study enzyme inhibition and receptor interactions. Its mechanism of action includes the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic neurotransmission. This property makes it a candidate for investigating treatments related to neurodegenerative diseases.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds derived from this compound. Research indicates that derivatives of this compound can act as selective protein inhibitors, targeting specific pathways involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidines have shown promise as potent inhibitors of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell proliferation and survival. Compounds with IC50 values as low as 18 nM against PI3Kδ have been reported, demonstrating their potential as therapeutic agents for cancer treatment .
Pharmaceutical Industry
Development of Antiviral Agents
The pharmaceutical industry has also explored the use of this compound derivatives as antiviral agents. Notably, compounds derived from this scaffold have been investigated for their efficacy against Human Immunodeficiency Virus (HIV). These compounds function as non-nucleoside reverse transcriptase inhibitors, which are crucial for preventing viral replication and transmission. The development of such compounds is significant in the ongoing fight against HIV/AIDS .
Agrochemical Applications
Beyond pharmaceuticals, this compound has applications in agrochemicals. Its derivatives are being studied for their potential use as pesticides or herbicides, contributing to agricultural productivity while addressing pest resistance issues.
Case Studies
Mechanism of Action
The mechanism of action of 5-(Piperazine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition is achieved through competitive and non-competitive binding to the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural and functional differences between 5-(Piperazine-1-carbonyl)pyrimidine and related compounds:
Key Observations:
Core Heterocycle Variation: Replacement of pyrimidine with triazole (MAY) or pyridine (Abemaciclib intermediate) alters electronic properties and binding interactions. Triazole derivatives may enhance metabolic stability, while pyridine-based compounds improve solubility .
Ethyl-piperazine substituents (Abemaciclib intermediate) improve synthetic accessibility and reduce toxicity .
Linker Flexibility :
- A methylene linker (vs. carbonyl) in the Abemaciclib intermediate increases conformational flexibility, which may affect target selectivity .
Antitumor Activity
- This compound derivatives (e.g., compound 1q ) showed significant antitumor efficacy in vivo (T/C value: 29%) with minimal toxicity, attributed to eIF4A3 selectivity .
- MAY , a triazole analogue, demonstrated cytotoxicity but lacks subtype selectivity, limiting its therapeutic utility .
- The pyrrolopyrimidine derivative (Example 49, m/z 491.3 ) exhibited moderate activity, likely due to its fused-ring system enhancing DNA intercalation .
Biological Activity
5-(Piperazine-1-carbonyl)pyrimidine is a compound of interest in medicinal chemistry due to its unique dual ring structure, which contributes to its distinct physicochemical properties and biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a piperazine-1-carbonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in the context of drug design.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C₉H₁₁N₃O |
Molecular Weight | 179.21 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not extensively documented |
Antiviral Properties
Research has indicated that derivatives of piperazine, including those related to this compound, exhibit antiviral activities. A study highlighted that certain piperazine derivatives demonstrated significant inhibition against HIV-1, with IC(50) values as low as 0.44 µM, indicating potent antiviral efficacy . The mechanism of action often involves the antagonism of CCR5 receptors, which are crucial for HIV entry into host cells.
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. It has been suggested that piperazine derivatives can interact with serotonin receptors, particularly the 5-HT6 subtype, which is implicated in cognitive functions such as memory and learning . Antagonists of the 5-HT6 receptor have shown promise in enhancing cognitive performance in various animal models.
Case Studies
- HIV Inhibition : A study synthesized a series of piperazine derivatives and assessed their anti-HIV activity. Among these, compounds exhibiting low micromolar IC(50) values were identified as promising candidates for further development .
- Cognitive Enhancement : In vivo studies demonstrated that certain piperazine derivatives could reverse cognitive deficits induced by NMDA receptor antagonists in rodent models. This suggests potential therapeutic applications in treating cognitive impairments associated with various neurological disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound and its derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:
- Substituent Positioning : Variations in the placement of functional groups on the pyrimidine or piperazine rings can significantly affect binding affinity and selectivity for biological targets.
- Lipophilicity : The balance between hydrophilicity and lipophilicity determines the bioavailability and permeability of these compounds across cellular membranes.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Piperazine-1-carbonyl)pyrimidine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling piperazine with a pyrimidine carbonyl precursor. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios. Catalysts like palladium or copper salts may accelerate coupling reactions. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying piperazine and pyrimidine ring connectivity. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. Elemental analysis validates stoichiometry .
Q. How can researchers ensure the stability of reactive intermediates during multi-step synthesis?
- Methodological Answer : Reactive intermediates (e.g., acyl chlorides) require anhydrous conditions under inert atmospheres (N₂/Ar). Low temperatures (−20°C to 0°C) and rapid quenching (e.g., with aqueous NaHCO₃) minimize degradation. Progress monitoring via TLC or HPLC ensures intermediate integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized protocols. Compare structural analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the binding affinity of this compound to target receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with receptors like GPCRs or kinases. Validate predictions with in vitro binding assays (e.g., SPR or radioligand displacement). Free energy calculations (MM/PBSA) refine affinity estimates .
Q. What experimental designs assess regioselectivity in electrophilic substitution reactions of the pyrimidine ring?
- Methodological Answer : Competitive reactions with regioselective directing groups (e.g., electron-withdrawing substituents) can map reactivity. Use NMR to track substitution patterns. Solvent polarity (DMF vs. THF) and temperature gradients may shift selectivity .
Q. How do researchers evaluate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance. Compare with control compounds to benchmark metabolic resistance .
Q. Data Analysis & Validation
Q. What statistical methods are recommended for interpreting dose-response data in cytotoxicity assays?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Use ANOVA to compare efficacy across cell lines, correcting for multiple comparisons .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles. Refine structures with software (ShelXL, OLEX2). Cross-validate with DFT-optimized geometries (Gaussian 09) to confirm conformational stability .
Q. What protocols validate the selectivity of this compound for a target enzyme over related isoforms?
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
piperazin-1-yl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C9H12N4O/c14-9(8-5-11-7-12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |
InChI Key |
BKABXKPLWMPHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.